
(3-Phenyl-1-adamantyl)essigsäure
Übersicht
Beschreibung
(3-Phenyl-1-adamantyl)acetic acid is an organic compound with the molecular formula C18H22O2. It is characterized by the presence of a phenyl group attached to an adamantyl moiety, which is further connected to an acetic acid group.
Wissenschaftliche Forschungsanwendungen
(3-Phenyl-1-adamantyl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
Target of Action
Adamantane and its derivatives, which include (3-phenyl-1-adamantyl)acetic acid, have been introduced into many drugs for current clinical research . They are used for the treatment of neurological diseases, as antiviral agents, and as agents against type-2 diabetes .
Mode of Action
Adamantane-based compounds are known for their unique spatial structure and chemical properties, which make them beneficial in medicinal chemistry .
Biochemical Pathways
Adamantane-based compounds are known to interact with various biochemical pathways due to their unique chemical structure .
Pharmacokinetics
The adamantane moiety is known to increase the lipophilicity of drugs, thereby improving their pharmacological properties .
Result of Action
Adamantane-based compounds are known for their potential in treating neurological diseases, acting as antiviral agents, and combating type-2 diabetes .
Action Environment
The unique spatial structure and chemical properties of adamantane-based compounds make them versatile in various environments .
Biochemische Analyse
Biochemical Properties
(3-Phenyl-1-adamantyl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially altering their function. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of (3-Phenyl-1-adamantyl)acetic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, (3-Phenyl-1-adamantyl)acetic acid can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, (3-Phenyl-1-adamantyl)acetic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This binding can lead to changes in the enzyme’s conformation, affecting its activity. Furthermore, (3-Phenyl-1-adamantyl)acetic acid can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Phenyl-1-adamantyl)acetic acid have been studied over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that (3-Phenyl-1-adamantyl)acetic acid remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to (3-Phenyl-1-adamantyl)acetic acid can result in sustained alterations in cellular processes .
Dosage Effects in Animal Models
The effects of (3-Phenyl-1-adamantyl)acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways. At higher doses, (3-Phenyl-1-adamantyl)acetic acid can exhibit toxic or adverse effects, including disruption of normal cellular functions and potential toxicity .
Metabolic Pathways
(3-Phenyl-1-adamantyl)acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. These interactions can lead to changes in metabolic flux and levels of metabolites. For example, (3-Phenyl-1-adamantyl)acetic acid can influence pathways involved in energy production and biosynthesis of essential biomolecules .
Transport and Distribution
Within cells and tissues, (3-Phenyl-1-adamantyl)acetic acid is transported and distributed through specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The transport and distribution of (3-Phenyl-1-adamantyl)acetic acid are crucial for its biochemical activity and effects on cellular processes .
Subcellular Localization
The subcellular localization of (3-Phenyl-1-adamantyl)acetic acid is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Phenyl-1-adamantyl)acetic acid typically involves the reaction of 1-adamantyl bromide with phenylmagnesium bromide to form 3-phenyl-1-adamantane. This intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as catalysts to yield (3-Phenyl-1-adamantyl)acetic acid .
Industrial Production Methods: Industrial production of (3-Phenyl-1-adamantyl)acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: (3-Phenyl-1-adamantyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated derivatives.
Vergleich Mit ähnlichen Verbindungen
- (3-Phenyl-1-adamantyl)methanol
- (3-Phenyl-1-adamantyl)amine
- (3-Phenyl-1-adamantyl)chloride
Comparison: (3-Phenyl-1-adamantyl)acetic acid is unique due to the presence of the acetic acid group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced solubility and reactivity, making it a valuable intermediate in various synthetic and industrial applications .
Eigenschaften
IUPAC Name |
2-(3-phenyl-1-adamantyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c19-16(20)11-17-7-13-6-14(8-17)10-18(9-13,12-17)15-4-2-1-3-5-15/h1-5,13-14H,6-12H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDYINFVSMWUNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=CC=C4)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377915 | |
| Record name | (3-Phenyl-1-adamantyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161036-56-2 | |
| Record name | (3-Phenyl-1-adamantyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1362110.png)
![1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one](/img/structure/B1362113.png)
![1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone](/img/structure/B1362114.png)
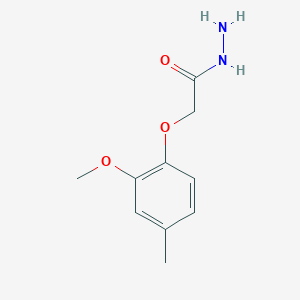
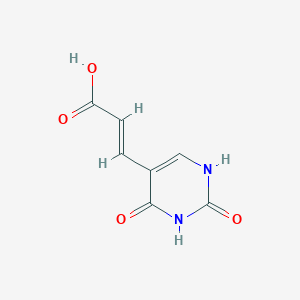


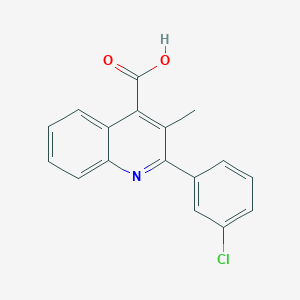
![Methyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1362130.png)
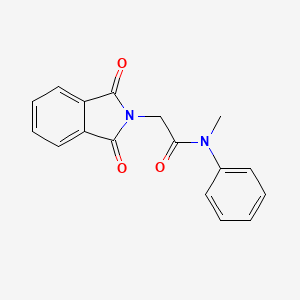
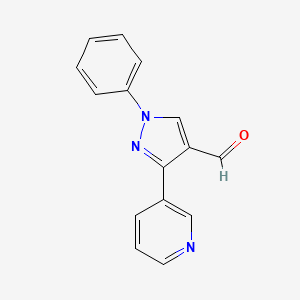


![Methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate](/img/structure/B1362145.png)
